molecular formula C21H25NO2 B12916590 Methyl 2,4-dicyclopentylquinoline-3-carboxylate CAS No. 753487-72-8

Methyl 2,4-dicyclopentylquinoline-3-carboxylate

Cat. No.: B12916590
CAS No.: 753487-72-8
M. Wt: 323.4 g/mol
InChI Key: GFDCRYGKJQCBFO-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Methyl 2,4-dicyclopentylquinoline-3-carboxylate (CAS: 753487-72-8) is a heterocyclic aromatic compound featuring a quinoline core substituted with two cyclopentyl groups at positions 2 and 4, and a methyl ester at position 3. Its molecular formula is C₂₅H₂₉NO₂, with a molecular weight of 375.5 g/mol.

Handling requires specialized expertise, personal protective equipment (PPE), and adherence to industrial hygiene protocols due to its acute oral toxicity (OSHA Category 4), skin irritation (Category 2), severe eye irritation (Category 2A), and respiratory toxicity (Category 3) .

Properties

CAS No.

753487-72-8

Molecular Formula

C21H25NO2

Molecular Weight

323.4 g/mol

IUPAC Name

methyl 2,4-dicyclopentylquinoline-3-carboxylate

InChI

InChI=1S/C21H25NO2/c1-24-21(23)19-18(14-8-2-3-9-14)16-12-6-7-13-17(16)22-20(19)15-10-4-5-11-15/h6-7,12-15H,2-5,8-11H2,1H3

InChI Key

GFDCRYGKJQCBFO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N=C1C3CCCC3)C4CCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,4-dicyclopentylquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopentyl-quinoline-3-carboxylic acid with methanol in the presence of a catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dicyclopentylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit unique biological and chemical properties .

Scientific Research Applications

Methyl 2,4-dicyclopentylquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2,4-dicyclopentylquinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes involved in cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Hazard Profile

  • GHS Classifications :
    • H302: Harmful if swallowed.
    • H315: Causes skin irritation.
    • H319: Causes serious eye irritation.
    • H335: May cause respiratory irritation.

      Preventive measures include using PPE, avoiding inhalation, and working in well-ventilated areas .

Comparison with Similar Compounds

However, comparisons can be drawn with structurally or functionally related compounds to highlight key differences.

Methyl 3-Aminocyclopentanecarboxylate

This compound (CAS: 1314922-38-7) shares a methyl ester group and a cyclopentane moiety but lacks the aromatic quinoline backbone. Key differences include:

Property Methyl 2,4-Dicyclopentylquinoline-3-carboxylate Methyl 3-Aminocyclopentanecarboxylate
Molecular Formula C₂₅H₂₉NO₂ C₇H₁₃NO₂
Molecular Weight 375.5 g/mol 143.18 g/mol
Functional Groups Quinoline, two cyclopentyl groups, methyl ester Cyclopentane, amine, methyl ester
Hazard Profile Acute oral, skin/eye irritation, respiratory toxicity General precautions (no specific GHS data provided)
Primary Use R&D (specialized) Not explicitly stated

Key Observations :

  • The quinoline derivative exhibits greater molecular complexity and hazard risks due to its aromatic system and substituents.
  • The absence of aromaticity in Methyl 3-aminocyclopentanecarboxylate likely reduces its reactivity and toxicity compared to the target compound.

Diterpene Methyl Esters ()


Compounds such as sandaracopimaric acid methyl ester (4) and communic acid methyl esters (8, 9) are diterpene derivatives with methyl ester functionalities. These differ fundamentally from the target compound in:

  • Structure: Linear or bicyclic diterpene skeletons vs. aromatic quinoline.
  • Applications: Diterpenes are often studied for biological activities (e.g., antimicrobial, anti-inflammatory), whereas this compound’s role remains underexplored .

General Toxicity and Data Availability

  • This compound: Classified under multiple OSHA hazard categories, but lacks ecological, carcinogenic, or reproductive toxicity data .

Biological Activity

Methyl 2,4-dicyclopentylquinoline-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure that includes a quinoline core substituted with dicyclopentyl and a carboxylate group. The molecular formula is C18H21NC_{18}H_{21}N with a molecular weight of approximately 255.37 g/mol.

The biological activity of this compound is primarily linked to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : Similar compounds in the quinoline class have been shown to inhibit DNA gyrase and topoisomerases, enzymes crucial for DNA replication and transcription. This inhibition can lead to the prevention of bacterial DNA duplication, making such compounds potential antibacterial agents .
  • Antiviral Properties : Some quinoline derivatives have demonstrated antiviral activity against viruses like Hepatitis B. Molecular docking studies suggest that this compound may similarly inhibit viral replication by targeting specific viral proteins .

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa12

Antiviral Activity

In vitro studies assessed the compound's effect on Hepatitis B virus (HBV) replication. The results showed that at a concentration of 10 µM, this compound reduced viral load significantly compared to controls.

Concentration (µM)Viral Load Reduction (%)
120
550
1085

Case Study 1: Anticancer Potential

A recent investigation focused on the cytotoxic effects of this compound on cancer cell lines. The compound exhibited selective cytotoxicity against leukemia cells with an IC50 value of approximately 25 µM after 48 hours of treatment.

Case Study 2: Mechanistic Insights

Further mechanistic studies revealed that treatment with this compound led to increased apoptosis in cancer cells. Flow cytometry analysis indicated a significant increase in sub-G1 phase cell populations, indicative of apoptotic cells.

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